L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-
Overview
Description
GR-73632 is a potent and selective agonist for the tachykinin neurokinin 1 receptor. This compound is known for its ability to act directly on the peripheral terminals of primary sensory neurons through the neurokinin 1 receptor, which conveys itch signals . It has a molecular formula of C40H59N7O6S and a molecular weight of 766.00 .
Mechanism of Action
Target of Action
GR-73632, also known as “L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-”, is a novel tachykinin neurokinin 1 (NK-1) receptor agonist . The NK-1 receptor is the primary target of GR-73632 . This receptor plays a crucial role in conveying itch signals through the peripheral terminals of primary sensory neurons .
Mode of Action
GR-73632 interacts with its target, the NK-1 receptor, by acting directly on the peripheral terminals of primary sensory neurons . This interaction results in the conveyance of itch signals .
Biochemical Pathways
The NK-1 receptor is known to be involved in neuronal signaling .
Result of Action
The primary result of GR-73632’s action is the conveyance of itch signals through the peripheral terminals of primary sensory neurons . This is achieved through its agonistic action on the NK-1 receptor .
Biochemical Analysis
Biochemical Properties
GR-73632 interacts with the NK1 receptor, a G protein-coupled receptor, to exert its effects . The binding of GR-73632 to the NK1 receptor triggers a series of biochemical reactions that lead to the transmission of itch signals .
Cellular Effects
GR-73632 influences cell function by acting on the NK1 receptor, which is present in various types of cells, including primary sensory neurons . It can affect cell signaling pathways, gene expression, and cellular metabolism, primarily related to the sensation of itch .
Molecular Mechanism
The molecular mechanism of GR-73632 involves its binding to the NK1 receptor, leading to the activation of this receptor . This activation triggers a cascade of intracellular events, including changes in gene expression, that result in the transmission of itch signals .
Dosage Effects in Animal Models
In animal models, the effects of GR-73632 can vary with different dosages . For instance, GR-73632 has been shown to induce dose-dependent edema in wild-type mice . More comprehensive studies are needed to fully understand the dosage effects of GR-73632 in animal models.
Preparation Methods
The synthesis of GR-73632 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole . The final product is obtained after deprotection and purification steps, such as high-performance liquid chromatography . Industrial production methods may involve large-scale peptide synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
GR-73632 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced peptides.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and methanol, as well as catalysts like palladium on carbon . Major products formed from these reactions include modified peptides with altered functional groups or oxidation states .
Scientific Research Applications
GR-73632 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: GR-73632 is employed in research on neurokinin receptors and their role in sensory neuron signaling.
Industry: GR-73632 is used in the development of new pharmaceuticals targeting neurokinin receptors.
Comparison with Similar Compounds
GR-73632 is unique in its high selectivity and potency for the neurokinin 1 receptor. Similar compounds include:
Substance P: A natural ligand for the neurokinin 1 receptor, involved in pain and inflammation signaling.
Aprepitant: A neurokinin 1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
Physalaemin: A non-mammalian tachykinin with high affinity for the neurokinin 1 receptor.
Compared to these compounds, GR-73632 is distinguished by its synthetic origin and specific modifications that enhance its receptor selectivity and potency .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)/t30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPTSSZOJLFBZ-LJADHVKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927984 | |
Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133156-06-6 | |
Record name | GR 73632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133156066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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